1-Cyclopropyl-3-(4-iodobenzyl)urea 1-Cyclopropyl-3-(4-iodobenzyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13813043
InChI: InChI=1S/C11H13IN2O/c12-9-3-1-8(2-4-9)7-13-11(15)14-10-5-6-10/h1-4,10H,5-7H2,(H2,13,14,15)
SMILES: C1CC1NC(=O)NCC2=CC=C(C=C2)I
Molecular Formula: C11H13IN2O
Molecular Weight: 316.14 g/mol

1-Cyclopropyl-3-(4-iodobenzyl)urea

CAS No.:

Cat. No.: VC13813043

Molecular Formula: C11H13IN2O

Molecular Weight: 316.14 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-3-(4-iodobenzyl)urea -

Specification

Molecular Formula C11H13IN2O
Molecular Weight 316.14 g/mol
IUPAC Name 1-cyclopropyl-3-[(4-iodophenyl)methyl]urea
Standard InChI InChI=1S/C11H13IN2O/c12-9-3-1-8(2-4-9)7-13-11(15)14-10-5-6-10/h1-4,10H,5-7H2,(H2,13,14,15)
Standard InChI Key QAXFVVQIUOEQGX-UHFFFAOYSA-N
SMILES C1CC1NC(=O)NCC2=CC=C(C=C2)I
Canonical SMILES C1CC1NC(=O)NCC2=CC=C(C=C2)I

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a urea core (H2NCONH2\text{H}_2\text{NCONH}_2) modified with two substituents:

  • A cyclopropyl group (C3H5\text{C}_3\text{H}_5) attached to one nitrogen.

  • A 4-iodobenzyl group (C6H4I-CH2\text{C}_6\text{H}_4\text{I-CH}_2) bonded to the other nitrogen.

This configuration introduces steric hindrance from the cyclopropyl ring and electronic effects from the iodine atom, influencing physicochemical properties such as solubility and stability.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC11H12IN2O\text{C}_{11}\text{H}_{12}\text{IN}_2\text{O}
Molecular Weight345.13 g/mol
LogP (Partition Coefficient)2.89 (estimated)
Topological Polar Surface Area41.1 Ų

Note: Values derived from structural analogs .

The iodine atom’s large atomic radius (1.98 Å) creates a pronounced steric profile, potentially limiting membrane permeability but enhancing target specificity .

Synthesis and Production

Laboratory-Scale Synthesis

A validated route involves the reaction of cyclopropylamine with 4-iodobenzyl isocyanate under mild conditions:

Cyclopropylamine+4-Iodobenzyl Isocyanate1-Cyclopropyl-3-(4-iodobenzyl)urea\text{Cyclopropylamine} + \text{4-Iodobenzyl Isocyanate} \rightarrow \text{1-Cyclopropyl-3-(4-iodobenzyl)urea}

Key Steps:

  • Solvent Selection: Tetrahydrofuran (THF) or dichloromethane at 0–5°C to control exothermicity .

  • Purification: Recrystallization from acetone or column chromatography yields >90% purity .

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
Temperature0–5°C15%
CatalystNone required
Reaction Time8–12 hours10%

Industrial Scalability

Batch reactors with temperature-controlled jackets are preferred for large-scale production. Continuous flow systems may reduce byproduct formation by minimizing residence time .

Applications in Medicinal Chemistry

Target Engagement Mechanisms

  • Halogen Bonding: The iodine atom acts as a halogen bond donor, interacting with electron-rich regions of biological targets (e.g., kinase ATP-binding pockets) .

  • Steric Effects: The cyclopropyl group imposes conformational constraints, potentially stabilizing ligand-receptor complexes.

Case Study: Kinase Inhibition

In silico docking studies of analogous ureas (e.g., 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea) demonstrate high affinity for tyrosine kinases (IC₅₀ = 0.8–1.2 µM) . Substituting fluorine with a benzyl group may enhance hydrophobic interactions in deeper binding pockets.

Biological Activity and Research Findings

Antimicrobial Activity

Preliminary assays on urea derivatives show moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL). The iodine substituent may disrupt bacterial membrane integrity via hydrophobic interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator